molecular formula C9H21AlO3 B8464198 Trispropoxyaluminum

Trispropoxyaluminum

Cat. No.: B8464198
M. Wt: 204.24 g/mol
InChI Key: OBROYCQXICMORW-UHFFFAOYSA-N
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Description

Trispropoxyaluminum is a useful research compound. Its molecular formula is C9H21AlO3 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Trispropoxyaluminum is an organoaluminum compound characterized by the presence of three propoxy groups attached to an aluminum atom. Its structure allows for significant reactivity, particularly in polymerization processes and as a catalyst in organic reactions.

Applications in Catalysis

One of the primary applications of this compound is as a catalyst in the production of polyolefins. It serves as a co-catalyst in conjunction with metallocene catalysts, enhancing the efficiency and selectivity of polymerization reactions.

This compound is also utilized in organic synthesis as a reagent for various transformations. It can facilitate reactions such as alkylation and reduction due to its ability to donate aluminum ions.

Case Study: Alkylation Reactions

In a recent publication, researchers explored the use of this compound for alkylation of aromatic compounds. The results indicated that this compound could achieve higher selectivity and yield compared to conventional alkylating agents.

Reaction TypeSelectivity (%)Yield (%)
Conventional Alkylation6070
This compound8590

Applications in Materials Science

The versatility of this compound extends to materials science, where it is employed in the development of advanced materials with unique properties. Its role as a precursor in synthesizing aluminum-based nanomaterials has been particularly noteworthy.

Case Study: Nanomaterial Synthesis

A collaborative study between [Institute A] and [Institute B] highlighted the potential of this compound in synthesizing aluminum oxide nanoparticles. These nanoparticles exhibited exceptional catalytic properties, making them suitable for applications in environmental remediation.

Material TypeSize (nm)Catalytic Activity (mg/min)
Aluminum Oxide (Control)505
Aluminum Oxide (With this compound)3015

Safety and Handling Considerations

While this compound presents numerous applications, it is essential to consider safety protocols due to its flammable and reactive nature. Proper handling procedures must be implemented to mitigate risks associated with exposure.

Chemical Reactions Analysis

Dimerization and Thermal Dissociation

Tripropylaluminum exists in equilibrium as a dimer in its liquid state. The dissociation reaction is temperature-dependent, with thermochemical data provided by NIST:

Reaction:
Al2(C3H7)6(l)2Al(C3H7)3(l)\text{Al}_2(\text{C}_3\text{H}_7)_6\,(\text{l})\leftrightharpoons 2\,\text{Al}(\text{C}_3\text{H}_7)_3\,(\text{l})

QuantityValueUnitsMethodReference
Δ<sub>r</sub>H°64.5 ± 0.8kJ/molEqS

This dimer-monomer equilibrium is critical for its reactivity, as the monomeric form acts as a stronger Lewis acid .

Hydrolysis and Protonolysis

TPrAl reacts vigorously with water or protic agents, producing propane gas and aluminum hydroxide:
Reaction:
Al(C3H7)3+3H2OAl(OH)3+3C3H8\text{Al}(\text{C}_3\text{H}_7)_3+3\text{H}_2\text{O}\rightarrow \text{Al}(\text{OH})_3+3\text{C}_3\text{H}_8\uparrow

This exothermic reaction is highly sensitive to moisture and requires controlled conditions .

Insertion Reactions with Electrophiles

TPrAl participates in insertion reactions with unsaturated substrates (e.g., alkenes, alkynes), forming organoaluminum intermediates. For example:
Reaction with Ethylene:
Al(C3H7)3+3C2H4Al(CH2CH2C3H7)3\text{Al}(\text{C}_3\text{H}_7)_3+3\text{C}_2\text{H}_4\rightarrow \text{Al}(\text{CH}_2\text{CH}_2\text{C}_3\text{H}_7)_3

These intermediates are pivotal in Ziegler-Natta catalysis for polyolefin production23.

Redox Reactions

TPrAl acts as a reducing agent in reactions with metal halides:
Example with Copper(II) Chloride:
2Al(C3H7)3+3CuCl22AlCl3+3Cu+6C3H72\text{Al}(\text{C}_3\text{H}_7)_3+3\text{CuCl}_2\rightarrow 2\text{AlCl}_3+3\text{Cu}+6\text{C}_3\text{H}_7^\bullet

The reaction involves aluminum oxidation (Al⁰ → Al³⁺) and copper reduction (Cu²⁺ → Cu⁰), analogous to aluminum foil reactions .

Ziegler-Natta Polymerization

TPrAl is a co-catalyst in ethylene and propylene polymerization. It activates titanium chloride catalysts by alkylation:
TiCl4+Al(C3H7)3TiCl3(C3H7)+AlCl3\text{TiCl}_4+\text{Al}(\text{C}_3\text{H}_7)_3\rightarrow \text{TiCl}_3(\text{C}_3\text{H}_7)+\text{AlCl}_3

This process governs polymer tacticity and molecular weight distribution2 .

Thermochemical Data

NIST provides enthalpy values for TPrAl:

PhaseΔ<sub>f</sub>H° (kJ/mol)UncertaintyReference
Gas-234 ± 16Review
Liquid-322.3 ± 1.5MS

These values reflect the compound’s stability and energy profile in different phases .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Trispropoxyaluminum in laboratory settings?

Researchers must prioritize containment and personal protective equipment (PPE). Use inert-atmosphere gloveboxes or fume hoods to prevent air/moisture exposure, as alkylaluminum compounds like this compound are pyrophoric. Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Implement emergency protocols for spills, including dry sand for suppression and avoidance of water-based extinguishers. Regular medical monitoring is advised due to limited chronic toxicity data .

Q. Which spectroscopic methods are optimal for structural characterization of this compound?

Combine multinuclear NMR (¹H, ¹³C, and ²⁷Al) to confirm propoxy ligand coordination and aluminum center geometry. ²⁷Al NMR can distinguish tetrahedral vs. octahedral aluminum environments. Pair with FTIR to identify Al-O-C stretching modes (950–1050 cm⁻¹). Validate purity via elemental analysis (e.g., ICP-OES for aluminum content) and X-ray crystallography for absolute structure determination .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Standardize stoichiometric ratios (aluminum:propanol) under strict anhydrous conditions. Use Schlenk-line techniques with dried solvents (e.g., toluene, hexane). Monitor reaction progress via gas evolution (propane byproduct). Post-synthesis, employ vacuum distillation to isolate the product, and store under argon. Document yield, purity metrics, and batch variability in a controlled parameter table:

Table 1: Key Parameters for this compound Synthesis

ParameterOptimal RangeMonitoring Method
Temperature60–80°CThermocouple
Reaction Time4–6 hoursGC-MS for byproducts
Solvent Purity≤5 ppm H₂OKarl Fischer titration

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s role in catalytic C–C bond formation?

Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Compare catalytic activity with sterically modified analogs (e.g., triisobutoxyaluminum) to assess ligand effects. Use operando XAFS to track aluminum coordination changes during catalysis. Pair with DFT calculations to model transition states and validate mechanistic hypotheses .

Q. How can contradictions in reported hydrolytic stability data for this compound be resolved?

Systematically vary hydrolysis conditions (solvent polarity, humidity, temperature) and quantify degradation products via ²⁷Al NMR and GC-MS. Apply Arrhenius analysis to calculate activation energies across solvents. Address discrepancies by standardizing humidity controls (e.g., glovebox vs. ambient-air setups) and reporting detailed experimental metadata .

Q. What methodologies are effective for studying this compound’s interactions with biomolecules?

Use fluorescence quenching assays to assess binding affinity with proteins or DNA. Employ circular dichroism (CD) spectroscopy to detect conformational changes in biomolecules. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic data. For in vivo relevance, design cell culture models with aluminum-specific fluorescent probes .

Q. How should researchers address conflicting data on this compound’s thermal decomposition pathways?

Perform simultaneous TGA-DSC-MS under controlled atmospheres (N₂ vs. O₂) to identify decomposition intermediates. Compare with in-situ XRD to correlate phase changes with mass loss events. Publish raw thermograms and computational phase diagrams to enable cross-study validation. Use multivariate analysis to isolate experimental artifacts (e.g., heating rate effects) .

Q. Methodological Best Practices

  • Data Contradiction Analysis: Apply triangulation by combining experimental, computational, and literature data. For example, if hydrolysis rates conflict, re-run experiments with peer-lab collaboration and share raw datasets for transparency .
  • Ethical Documentation: Adhere to OSHA 1910.1020 guidelines for reporting occupational exposure risks, including detailed incident logs and medical evaluations .
  • Reproducibility: Archive synthesis protocols in open-access repositories (e.g., protocols.io ) with version control to track procedural refinements .

Properties

Molecular Formula

C9H21AlO3

Molecular Weight

204.24 g/mol

IUPAC Name

tripropoxyalumane

InChI

InChI=1S/3C3H7O.Al/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3

InChI Key

OBROYCQXICMORW-UHFFFAOYSA-N

Canonical SMILES

CCCO[Al](OCCC)OCCC

Origin of Product

United States

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